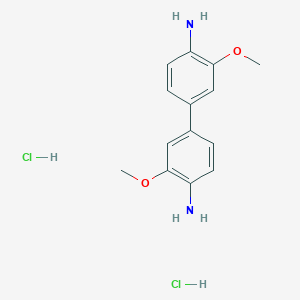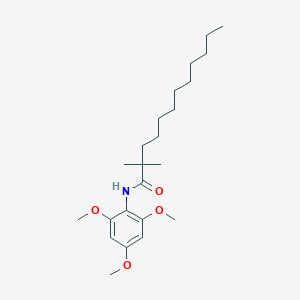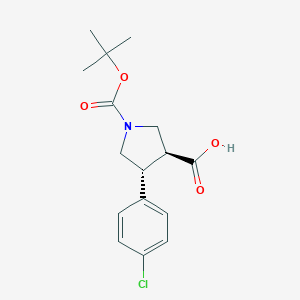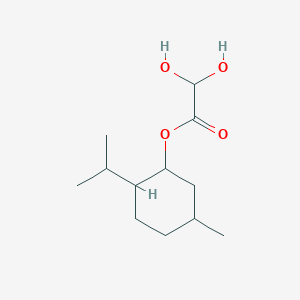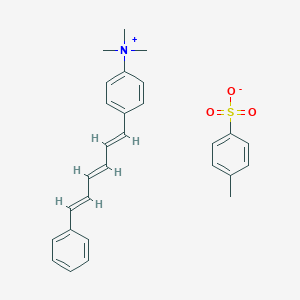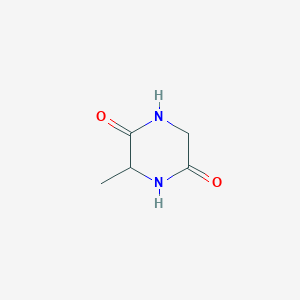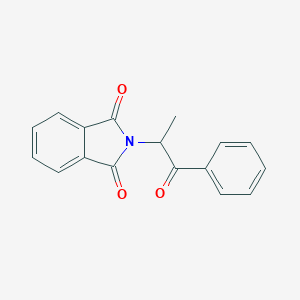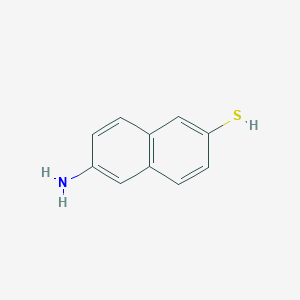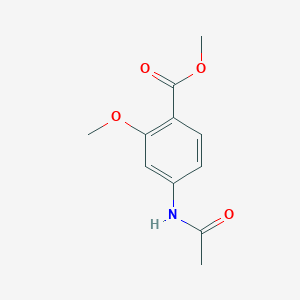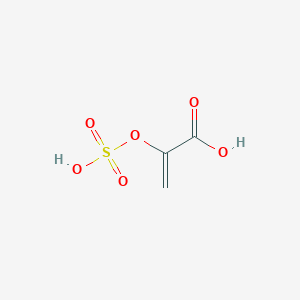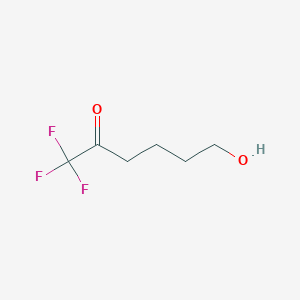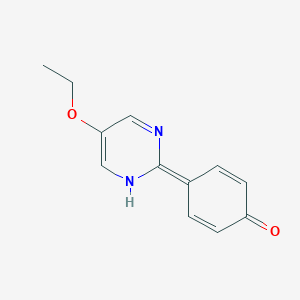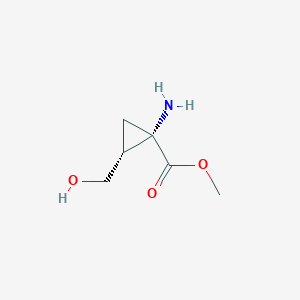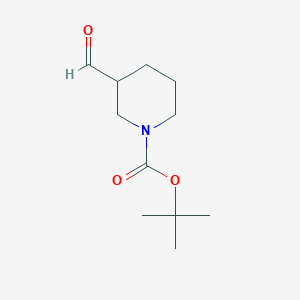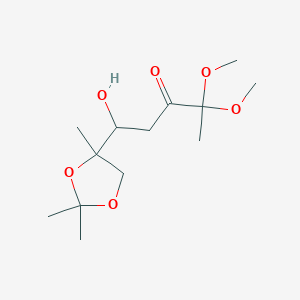
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one, also known as HDMTP, is a chemical compound with potential applications in scientific research. HDMTP is a white solid that is soluble in organic solvents and has a molecular weight of 298.4 g/mol.
Mécanisme D'action
The exact mechanism of action of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one is not well understood, but it is thought to act by inhibiting enzymes involved in cellular processes. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of fungi by disrupting the fungal cell wall.
Effets Biochimiques Et Physiologiques
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cellular processes, such as DNA replication and protein synthesis. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has also been shown to induce apoptosis in cancer cells and disrupt the fungal cell wall. In addition, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one in lab experiments is its relatively simple synthesis method. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one is also stable and can be stored for long periods of time. However, one limitation of using 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one is its potential toxicity, which may limit its use in certain experiments. Additionally, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one may not be effective against all types of cancer cells or fungi, which may limit its potential applications.
Orientations Futures
There are several potential future directions for research on 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one. One area of interest is the development of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one derivatives with improved anticancer and antifungal activity. Additionally, further research is needed to fully understand the mechanism of action of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one and its potential applications in the treatment of neurodegenerative diseases. Finally, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one may have potential applications in the development of new organic chemistry reactions.
Méthodes De Synthèse
The synthesis of 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one involves the reaction of 3,4-dimethoxybenzaldehyde with 2,2,4-trimethyl-1,3-dioxolane in the presence of a base, followed by the addition of 3-bromopentan-2-one. The resulting product is then hydrolyzed to yield 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer and antifungal activity, and may also have potential as an antibacterial and antiviral agent. 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease. Additionally, 1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one has been used as a reagent in organic chemistry reactions.
Propriétés
Numéro CAS |
123920-07-0 |
|---|---|
Nom du produit |
1-Hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one |
Formule moléculaire |
C13H24O6 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
1-hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)pentan-3-one |
InChI |
InChI=1S/C13H24O6/c1-11(2)18-8-12(3,19-11)9(14)7-10(15)13(4,16-5)17-6/h9,14H,7-8H2,1-6H3 |
Clé InChI |
LTFVCFUDXMOAPI-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)(C)C(CC(=O)C(C)(OC)OC)O)C |
SMILES canonique |
CC1(OCC(O1)(C)C(CC(=O)C(C)(OC)OC)O)C |
Synonymes |
3-Pentanone, 1-hydroxy-4,4-dimethoxy-1-(2,2,4-trimethyl-1,3-dioxolan-4-yl)-, (R*,S*)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



